Cyclomethycaine hydrochloride

Description

Historical Trajectories in Local Anesthetic Discovery

The quest to control pain during medical procedures has been a long-standing endeavor in human history. nih.gov The journey of local anesthesia began in earnest in 1884 with the discovery of cocaine's anesthetic properties. nih.govmhmedical.com Isolated from coca leaves, cocaine was the first and is the only naturally occurring local anesthetic. medscape.commhmedical.com Its introduction into ophthalmology by Carl Koller in Vienna marked a significant milestone. mhmedical.com However, the undesirable side effects of cocaine, including toxicity and addiction, spurred scientists to seek safer synthetic alternatives. nih.govmhmedical.com

This led to the synthesis of a series of amino ester local anesthetics. nih.gov Procaine (B135), synthesized in 1904 by Alfred Einhorn, was a notable early synthetic derivative of cocaine. medscape.commhmedical.com The period between 1891 and 1930 saw the development of several other amino ester local anesthetics, including tropocaine, eucaine, benzocaine, and tetracaine. nih.gov The development of amide-type local anesthetics, such as lidocaine (B1675312) in 1943, further expanded the arsenal (B13267) of local anesthetic agents. mhmedical.com Cyclomethycaine (B90308) was first approved for use in the United States in 1948. wikipedia.org

Table 1: Timeline of Local Anesthetic Discovery

| Year | Event |

|---|---|

| 1860 | Albert Niemann isolates cocaine from coca leaves. mhmedical.com |

| 1884 | Carl Koller introduces cocaine as a local anesthetic in ophthalmology. mhmedical.com |

| 1904 | Alfred Einhorn synthesizes procaine (Novocain). mhmedical.comwikipedia.org |

| 1943 | Nils Löfgren synthesizes lidocaine, the first amide-type local anesthetic. mhmedical.com |

| 1948 | Cyclomethycaine is first approved for use by the FDA. wikipedia.org |

| 1957 | Bupivacaine is synthesized. nih.govwikipedia.org |

Pharmacological Classification within Benzoic Acid Derivative Anesthetics

Cyclomethycaine hydrochloride is classified as a benzoic acid derivative local anesthetic. slideshare.net This classification is based on its chemical structure, which features a benzoic acid ester. ontosight.ai Local anesthetics are broadly categorized based on the chemical bond linking the aromatic portion to the intermediate chain, which can be either an ester or an amide.

The general structure of a local anesthetic consists of a lipophilic (aromatic) group, an intermediate chain (ester or amide), and a hydrophilic (amine) group. entokey.com In the case of benzoic acid derivatives like cyclomethycaine, the lipophilic portion is a derivative of benzoic acid. slideshare.netpharmacy180.com The nature of the substituents on the aromatic ring can influence the anesthetic's potency and activity. pharmacy180.comyoutube.com For instance, electron-donating groups, such as the alkoxy group in cyclomethycaine, can enhance local anesthetic properties. pharmacy180.com

The mechanism of action for local anesthetics like cyclomethycaine involves the blockage of voltage-gated sodium channels in nerve cell membranes. ontosight.aislideshare.net By preventing the influx of sodium ions, these drugs inhibit the depolarization of the nerve membrane and the propagation of nerve impulses, resulting in a localized loss of sensation. ontosight.aimedscape.com

Table 2: Classification of Selected Local Anesthetics

| Class | Compound |

|---|---|

| Benzoic Acid Derivatives | Cocaine, Cyclomethycaine , Hexylcaine, Piperocaine slideshare.netslideshare.net |

| Amino Benzoic Acid Derivatives | Procaine, Tetracaine, Butacaine slideshare.net |

| Anilide (Amide) Derivatives | Lidocaine, Mepivacaine, Bupivacaine slideshare.net |

Contemporary Research Paradigms and the Significance of Cyclomethycaine Hydrochloride Studies

Modern research in local anesthesia is focused on enhancing the efficacy and safety of these agents. A significant area of investigation involves the development of novel drug delivery systems (DDS) to prolong the duration of action and reduce systemic toxicity. nih.gov

While much of the recent focus in DDS has been on amide-type anesthetics like lidocaine and bupivacaine, studies involving ester-type anesthetics such as cyclomethycaine continue to provide valuable insights. For example, research into the in vitro release of cyclomethycaine from various polymer matrices has been conducted. nih.govsci-hub.se One study investigated the release of cyclomethycaine hydrochloride, along with other therapeutic agents, from ethylcellulose and polyamide films. nih.govsci-hub.se The results showed that the choice of polymer and plasticizer significantly affected the drug release rate. nih.govsci-hub.se Specifically, polyamide-tributyl citrate (B86180) films demonstrated enhanced release of cyclomethycaine. nih.govsci-hub.se

Another study explored the use of various agents, including cyclomethycaine hydrochloride, in the local treatment of rabies-infected wounds, though it showed little protective effect in that context. who.int These types of studies, even when not directly aimed at improving anesthetic delivery, contribute to a broader understanding of the compound's chemical and biological interactions. The continued, albeit limited, investigation of cyclomethycaine and other classic local anesthetics can inform the design of new and improved anesthetic formulations and delivery systems. nih.gov

Structure

3D Structure of Parent

Properties

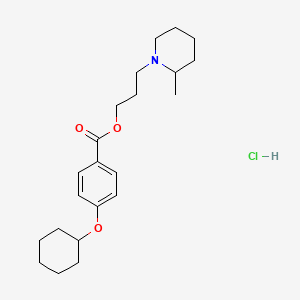

IUPAC Name |

3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO3.ClH/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)19-11-13-21(14-12-19)26-20-9-3-2-4-10-20;/h11-14,18,20H,2-10,15-17H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWWXJRCWHOHOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968463 | |

| Record name | 3-(2-Methylpiperidin-1-yl)propyl 4-(cyclohexyloxy)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-61-1 | |

| Record name | Cyclomethycaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Methylpiperidin-1-yl)propyl 4-(cyclohexyloxy)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOMETHYCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FYK6V755H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Advanced Synthetic Methodologies of Cyclomethycaine Hydrochloride

Retrosynthetic Approaches for Cyclomethycaine (B90308) Hydrochloride Elaboration

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by conceptually breaking bonds. For Cyclomethycaine, the primary disconnection points are the ester and ether linkages. researchgate.netscribd.com

The most logical initial disconnection is the ester bond (C-O), as this is a common and reliable bond-forming reaction in forward synthesis. youtube.com This disconnection yields two primary synthons: an acyl cation equivalent derived from p-cyclohexyloxybenzoic acid and an alcohol equivalent of the 3-(2'-methylpiperidino)propanol side chain.

A second disconnection targets the ether linkage on the aromatic ring of the p-cyclohexyloxybenzoic acid intermediate. This C-O bond break simplifies the precursor to p-hydroxybenzoic acid and a cyclohexyl cation equivalent (derived from a cyclohexyl halide, for instance). scribd.com The side chain can be further disconnected at the C-N bond, leading back to 2-methylpiperidine (B94953) and a 3-carbon electrophilic chain. vaia.com This analysis reveals that Cyclomethycaine can be elaborated from three fundamental building blocks: p-hydroxybenzoic acid, 2-methylpiperidine, and a three-carbon chain, along with a cyclohexylating agent. vaia.comaskfilo.com

Established Synthetic Routes for Cyclomethycaine Hydrochloride

The commercial synthesis of Cyclomethycaine hydrochloride is a well-established, multi-step process that generally follows the pathways identified during retrosynthetic analysis. chemicalbook.com The process involves the separate preparation of two key intermediates, which are then combined in a final esterification step.

The synthesis requires the formation of p-cyclohexyloxybenzoic acid and 3-(2'-methylpiperidino)propyl chloride.

Synthesis of p-Cyclohexyloxybenzoic Acid: This intermediate is typically prepared starting from ethyl p-hydroxybenzoate. The phenolic hydroxyl group is alkylated using a cyclohexyl halide, such as cyclohexyl bromide, in the presence of a strong base like sodium dissolved in isoamyl alcohol. chemicalbook.com The reaction mixture is heated to reflux to drive the formation of the ether linkage, yielding ethyl p-cyclohexyloxybenzoate. This ester is subsequently hydrolyzed, usually by refluxing with an aqueous sodium hydroxide (B78521) solution. chemicalbook.com Acidification of the resulting alkaline solution with hydrochloric acid precipitates the desired p-cyclohexyloxybenzoic acid, which can be isolated by filtration. chemicalbook.com

Synthesis of 3-(2'-methylpiperidino)propyl chloride: This intermediate is synthesized by the N-alkylation of 2-methylpiperidine. chemicalbook.com The piperidine (B6355638) is reacted with 3-chloropropan-1-ol to produce 3-(2-methylpiperidino)propanol. chemicalbook.com The hydroxyl group of this amino alcohol is then converted to a chloride, a better leaving group for the subsequent esterification. This is typically achieved by reacting the alcohol with thionyl chloride to yield 3-(2'-methylpiperidino)propyl chloride. chemicalbook.comslideshare.net

The table below summarizes the established synthetic pathway for the key intermediates and final product.

| Step | Reaction | Key Reactants | Reagents and Conditions | Product | Citation |

| 1a | Ether Formation | Ethyl p-hydroxybenzoate, Cyclohexyl bromide | Sodium, Isoamyl alcohol, Reflux | Ethyl p-cyclohexyloxybenzoate | chemicalbook.com |

| 1b | Hydrolysis | Ethyl p-cyclohexyloxybenzoate | 10% Sodium hydroxide (aq), Reflux; then HCl (aq) | p-Cyclohexyloxybenzoic acid | chemicalbook.com |

| 2a | N-Alkylation | 2-Methylpiperidine, 3-Chloropropan-1-ol | - | 3-(2-Methylpiperidino)propanol | chemicalbook.com |

| 2b | Chlorination | 3-(2-Methylpiperidino)propanol | Thionyl chloride | 3-(2'-Methylpiperidino)propyl chloride | chemicalbook.comslideshare.net |

| 3 | Esterification | p-Cyclohexyloxybenzoic acid, 3-(2'-Methylpiperidino)propyl chloride | Isopropanol (B130326), Reflux | Cyclomethycaine hydrochloride | chemicalbook.com |

With both key intermediates in hand, the final step is their condensation to form the ester. In the established manufacturing process, p-cyclohexyloxybenzoic acid and 3-(2'-methylpiperidino)propyl chloride are dissolved in a suitable solvent like dry isopropanol and refluxed for several hours. chemicalbook.com During this process, the carboxylate of the acid displaces the chloride on the propyl chain to form the ester bond. Upon cooling the reaction mixture, the product precipitates directly as the hydrochloride salt, Cyclomethycaine hydrochloride. chemicalbook.com It can then be purified by recrystallization from a solvent such as isopropanol. chemicalbook.com An alternative approach involves activating the carboxylic acid by converting it to an acid chloride with thionyl chloride before reacting it with the amino alcohol intermediate. askfilo.comslideshare.net

Investigation of Novel Synthetic Strategies for Cyclomethycaine Hydrochloride

While the established routes are effective, modern synthetic chemistry offers avenues for improvement, particularly concerning stereoselectivity and catalytic efficiency.

Cyclomethycaine possesses two chiral centers: one at the C2 position of the piperidine ring and another at the C3 position of the cyclohexyl ring, which is introduced during the synthesis of the 3-(2-methylpiperidino)propanol intermediate. Consequently, the compound can exist as multiple stereoisomers. Traditional syntheses typically produce a mixture of these isomers. chemicalbook.com

Research into the stereoselective synthesis of specifically substituted piperidines is an active area, as these motifs are common in pharmaceuticals. researchgate.net Although specific studies on the enantioselective synthesis of Cyclomethycaine are not widely reported in the surveyed literature, general methods could be applied. For example, a stereoselective synthesis could begin with an enantiomerically pure form of a precursor, such as (R)- or (S)-2-methylpiperidine. Furthermore, modern catalytic methods for the asymmetric hydrogenation of pyridine (B92270) derivatives or the stereoselective alkylation of piperidines could be employed to control the stereochemistry of the heterocyclic portion of the molecule. researchgate.net

Modern catalysis offers opportunities to enhance the efficiency and environmental profile of the Cyclomethycaine synthesis. The key esterification and etherification steps are prime targets for catalytic improvement.

For the synthesis of p-hydroxybenzoic acid esters, a precursor to the main intermediate, various modern catalysts have been explored to replace traditional strong acids. guidechem.com These include:

Solid Acid Catalysts: Strong acidic cation exchange resins and zeolites can facilitate the reaction with easier separation and reduced corrosion.

Organocatalysts: p-Toluenesulfonic acid is a strong organic acid that causes less equipment corrosion than sulfuric acid. guidechem.com

Lewis Acids: Catalysts like neodymium trioxide have been shown to be effective and can be reused, minimizing waste. guidechem.com

Green Catalysts: Methane sulphonic acid (MSA) is a strong, yet biodegradable and less corrosive, acid catalyst that has proven effective in a wide range of organic syntheses and could be applied here. researchgate.net

The table below compares different catalytic systems for the synthesis of ethyl p-hydroxybenzoate, a model reaction for the precursor synthesis.

| Catalyst | Molar Ratio (Acid:Alcohol) | Reaction Time | Yield | Advantages | Citation |

| Sulfamic Acid | 1:4 | 3 hours (reflux) | 90.38% | Reusable, low corrosion | guidechem.com |

| Neodymium Trioxide | 1:5 | 4 hours (reflux) | 78.4% | Reusable, no corrosion, environmentally benign | guidechem.com |

| KHSO₄ (with microwave) | 1:4 | 7 minutes | 83.0% | Extremely fast reaction time | guidechem.com |

For the hydrogenation steps that could be involved in synthesizing the saturated rings (cyclohexane and piperidine) from aromatic precursors, catalysts such as Raney Nickel are commonly used. mdpi.com More advanced systems involving rhodium or palladium catalysts could offer higher selectivity and milder reaction conditions. researchgate.net The use of a catalytic system for the liquid-phase oxidation of cyclohexane (B81311) to produce cyclohexanol (B46403) and cyclohexanone, key starting materials for the cyclohexyl ring, has also been developed using cobalt naphthenate and titanium-silicon molecular sieves. google.com

Methodological Rigor and Reproducibility in Cyclomethycaine Hydrochloride Synthesis Research

The reproducibility of scientific findings is a cornerstone of the scientific method, ensuring the validity and reliability of experimental results. azolifesciences.com In the context of chemical synthesis, including that of Cyclomethycaine hydrochloride, methodological rigor is paramount for ensuring that a developed synthetic protocol can be reliably replicated by different researchers in different laboratories. rsc.org The issue of irreproducibility is a significant concern in preclinical research, as highlighted by studies from pharmaceutical companies which found that a substantial portion of published results could not be validated internally. scielo.org

For the synthesis of Cyclomethycaine hydrochloride, several critical parameters must be precisely controlled to ensure a reproducible outcome. These factors directly influence the reaction's yield, purity, and the formation of the desired stereoisomers.

Key Parameters Influencing Reproducibility:

| Parameter | Importance in Synthesis | Research Findings |

| Temperature | Controls reaction rate and selectivity. | In the esterification step, temperatures between 80–100°C are often employed. Higher temperatures can increase the rate of esterification but also risk decomposition of the product. Cooling is critical during the nucleophilic substitution with the acid chloride to prevent side reactions. vaia.comaskfilo.com |

| Catalyst | Facilitates the reaction and can influence stereochemistry. | Acid catalysts, such as 5–10% (w/w) sulfuric acid, are used to drive the esterification. The choice of catalyst can be significant, with enzymatic catalysts presenting an alternative that may offer different selectivity. |

| Reaction Time | Ensures the completion of the reaction. | Esterification reactions are often run for 8–12 hours to achieve completion. Refluxing for about 12 hours is specified in some detailed protocols. chemicalbook.com |

| Purity of Reagents | Prevents side reactions and impurities in the final product. | Anhydrous (water-free) conditions are necessary, as residual moisture can lead to hydrolysis of the ester and degrade the product yield. |

| Stoichiometry | Ensures reactants are present in the correct proportions for an efficient reaction. | A molar ratio of 1:1.2 of the benzoic acid derivative to the alcohol has been suggested for optimal results. Precise control of hydrogen chloride is needed during hydrochlorination to avoid decomposition from excess acid. |

To enhance methodological rigor and reproducibility in synthesis research, detailed and transparent reporting is essential. rsc.orgnih.gov This includes the explicit specification of all reaction conditions, stoichiometry, purification methods (such as recrystallization or column chromatography), and the analytical data used to characterize the final product. The deposition of nuclear magnetic resonance (NMR) spectra, high-performance liquid chromatography (HPLC) chromatograms, and other characterization data in open-access repositories is a crucial step toward improving transparency and allowing for independent verification of results.

The broader field of anesthesia research has recognized the importance of methodological quality, with evaluations of systematic reviews and meta-analyses highlighting the need for rigorous reporting standards like PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses). ekja.orgresearchgate.net While these studies focus on clinical literature, the underlying principles of transparency, minimizing bias, and detailed methodological reporting are directly applicable to preclinical synthesis research to build a more reliable and reproducible scientific foundation. painphysicianjournal.commdpi.com

Molecular Mechanisms of Action of Cyclomethycaine Hydrochloride

Receptor-Mediated and Non-Receptor Mediated Cellular Modulations

The action of cyclomethycaine (B90308) hydrochloride can be understood through both direct interactions with specific protein receptors and more generalized, non-receptor-mediated effects on the cell.

The state-dependent blockade of voltage-gated sodium channels is a clear example of a receptor-mediated modulation. In this model, the drug molecule binds to a specific site within the channel protein, causing a conformational change that prevents ion passage. contineo.innih.gov

In addition to this direct receptor binding, non-receptor mediated mechanisms, specifically interactions with the lipid bilayer of the cell membrane, are believed to play a role. rsc.org As an amphipathic molecule, cyclomethycaine can partition into the lipid membrane. contineo.inresearchgate.net This interaction can alter the physical properties of the membrane, such as its fluidity, thickness, and lateral pressure. nih.gov Such changes in the lipid environment can, in turn, indirectly modulate the function of embedded membrane proteins, including ion channels. The lipid solubility of a local anesthetic, which is influenced by its chemical structure, is a key determinant of its potency as it governs the molecule's ability to penetrate the nerve membrane to reach its target site. contineo.inresearchgate.net

Advanced Biophysical and Biochemical Techniques for Mechanism Elucidation

A variety of sophisticated laboratory techniques are employed to investigate the molecular mechanisms of compounds like cyclomethycaine hydrochloride. These methods allow researchers to dissect the specific interactions between the drug and its cellular targets.

Electrophysiology: Voltage-clamp and patch-clamp electrophysiology are foundational techniques. google.com These methods allow for the direct measurement of ionic currents through specific channels in a cell membrane. They are essential for determining the characteristics of channel blockade, such as state-dependence, frequency-dependence, and kinetics (rates of binding and unbinding). nih.gov They are also used to calculate key quantitative measures like the half-maximal inhibitory concentration (IC50). nih.gov

Fluorescence-Based Assays: These high-throughput methods use fluorescent probes to monitor changes in ion channel activity. nih.gov Techniques include the use of voltage-sensitive dyes that report changes in membrane potential or ion-sensitive indicators that measure the flux of ions across the membrane. tandfonline.com These assays are valuable for screening large numbers of compounds to identify potential ion channel modulators. nih.gov

Radioligand Binding Assays: These biochemical assays measure the direct binding of a radioactively labeled drug to its receptor. They can be used to determine the binding affinity (Kd) and density of receptors in a given tissue, providing direct evidence of a drug-receptor interaction.

Calorimetry and Atomic Force Microscopy (AFM): Techniques like isothermal titration calorimetry (ITC) can be used to study the thermodynamics of drug-lipid interactions, providing insight into the non-receptor mediated mechanisms. nih.gov AFM can visualize the structure of lipid membranes at a molecular level and show how drugs like cyclomethycaine might alter membrane organization. nih.gov

Table 3: Techniques for Elucidating the Mechanism of Action of Cyclomethycaine Hydrochloride

| Technique | Application | Information Gained |

| Voltage-Clamp/Patch-Clamp Electrophysiology | Characterizing ion channel function | State- and frequency-dependence of block, IC50 values, channel kinetics. nih.gov |

| Fluorescence-Based Assays | High-throughput screening and functional analysis | Changes in membrane potential, ion flux, identification of modulators. nih.govtandfonline.com |

| Radioligand Binding Assays | Quantifying drug-receptor binding | Binding affinity (Kd), receptor density. |

| Isothermal Titration Calorimetry (ITC) | Studying drug-membrane interactions | Thermodynamics of lipid binding (enthalpy, entropy). nih.gov |

| Atomic Force Microscopy (AFM) | Visualizing membrane structure | Effects of drug on lipid organization and membrane domains. nih.gov |

Structure Activity Relationships Sar and Rational Molecular Design of Cyclomethycaine Hydrochloride Analogues

Systematic Elucidation of Structure-Activity Relationships in Cyclomethycaine (B90308) Hydrochloride

The anesthetic activity of Cyclomethycaine hydrochloride is intricately linked to the physicochemical properties of its constituent parts. The lipophilic p-cyclohexyloxybenzoic acid moiety, the hydrophilic 2-methylpiperidine (B94953) ring, and the intermediate propyl ester chain all play crucial roles in the molecule's interaction with its biological target, the voltage-gated sodium channels.

The p-cyclohexyloxy group on the benzoic acid ring is a key determinant of Cyclomethycaine's lipophilicity, which in turn influences its anesthetic potency. Generally, for local anesthetics of this class, electron-donating groups in the para or ortho positions of the aryl ring enhance activity. This is attributed to an increase in the electron density of the carbonyl oxygen, which may facilitate binding to the receptor site. researchgate.net

Substituents on the aromatic ring can significantly modulate the activity of local anesthetics. The nature of these substituents affects the molecule's lipophilicity, electronic properties, and steric profile, all of which are critical for its interaction with the sodium channel binding site. In the case of Cyclomethycaine analogues, modifications to the p-cyclohexyloxy group or the introduction of other substituents on the benzene (B151609) ring would be expected to produce a range of anesthetic potencies.

For instance, varying the size and nature of the alkoxy group at the para-position would likely have a pronounced effect. While direct SAR studies on Cyclomethycaine are limited, general principles suggest that increasing the length of an alkyl chain in this position can enhance lipid solubility and, up to a certain point, potency. nih.gov However, excessively bulky substituents may introduce steric hindrance, impeding optimal receptor binding.

The following table illustrates hypothetical SAR data for substitutions on the benzoic acid moiety of a Cyclomethycaine analogue, based on established principles for local anesthetics.

Table 1: Hypothetical Structure-Activity Relationship Data for Benzoic Acid Moiety Substitutions in Cyclomethycaine Analogues

| Substituent at para-position | Relative Potency | Relative Duration of Action | Rationale for Predicted Activity |

|---|---|---|---|

| Methoxy | Low | Short | Reduced lipophilicity compared to the cyclohexyloxy group. |

| Ethoxy | Moderate | Moderate | Increased lipophilicity leads to enhanced potency and duration. |

| Butoxy | High | Long | Further increase in lipophilicity enhances membrane partitioning and receptor interaction. |

| Cyclohexyloxy (Cyclomethycaine) | High | Long | The bulky cyclohexyloxy group provides significant lipophilicity, contributing to high potency. |

| Phenyl | Moderate-High | Moderate-Long | The phenyl group can enhance pi-stacking interactions at the receptor site. |

| Chloro | Moderate | Moderate | The electron-withdrawing nature of chlorine can influence the electronic environment of the ester linkage. |

The 2-methylpiperidine ring in Cyclomethycaine serves as the hydrophilic, ionizable amine portion of the molecule. This group is essential for the water solubility of the hydrochloride salt and for the interaction of the protonated form with the intracellular side of the sodium channel. Modifications to this ring can impact the pKa of the molecule, its steric bulk, and its binding affinity.

Studies on other piperidine-containing local anesthetics have shown that N-alkylation and substitution on the ring itself can significantly alter anesthetic activity. For instance, increasing the size of the N-alkyl group can affect the drug's distribution and metabolism. The presence and position of substituents on the piperidine (B6355638) ring can also influence the molecule's conformation and its fit within the binding pocket of the sodium channel.

The 2-methyl group in Cyclomethycaine likely contributes to its specific activity profile. Removal or relocation of this methyl group, or the introduction of other substituents, would be expected to modulate its anesthetic properties.

Below is a hypothetical data table illustrating the potential impact of structural variations within the piperidine ring of Cyclomethycaine analogues.

Table 2: Hypothetical Structure-Activity Relationship Data for Piperidine Ring Variations in Cyclomethycaine Analogues

| Piperidine Ring Modification | Relative Potency | Relative Duration of Action | Rationale for Predicted Activity |

|---|---|---|---|

| Piperidine (unsubstituted) | Moderate | Moderate | Removal of the methyl group may alter the optimal fit in the binding site. |

| 2-Ethylpiperidine | High | Long | Increased lipophilicity from the ethyl group could enhance potency. |

| 3-Methylpiperidine | Moderate | Moderate | Shifting the methyl group may lead to a less favorable interaction with the receptor. |

| 4-Methylpiperidine | Moderate | Moderate | The position of the substituent influences the overall shape and binding of the molecule. |

| N-Ethyl-2-methylpiperidine | Low-Moderate | Short-Moderate | N-alkylation can alter the pKa and steric hindrance around the nitrogen atom. |

Increasing the length of the alkyl chain can lead to increased potency and a longer duration of action, likely due to enhanced lipid solubility and stronger binding to the receptor. nih.gov However, this can also lead to increased toxicity. Branching of the alkyl chain, particularly near the ester group, can hinder enzymatic hydrolysis, thereby prolonging the duration of action. researchgate.net

Systematic modifications to the propyl linker of Cyclomethycaine would be expected to yield analogues with varying anesthetic profiles.

The following table provides a hypothetical representation of the effects of modifying the alkyl linker chain.

Table 3: Hypothetical Structure-Activity Relationship Data for Alkyl Linker Chain Modifications in Cyclomethycaine Analogues

| Alkyl Linker Chain | Relative Potency | Relative Duration of Action | Rationale for Predicted Activity |

|---|---|---|---|

| Ethyl | Low | Short | A shorter chain may not provide the optimal distance between the lipophilic and hydrophilic moieties. |

| Propyl (Cyclomethycaine) | High | Long | Represents an optimal length for balancing potency and duration. |

| Butyl | High-Very High | Long-Very Long | Increased chain length enhances lipophilicity, potentially increasing potency and duration. |

| Isopropyl (branched) | High | Very Long | Branching can sterically hinder esterase activity, prolonging the drug's action. |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies provide a powerful computational approach to understanding the SAR of local anesthetics by correlating their biological activities with their physicochemical properties. acs.org These studies can lead to the development of predictive models that aid in the design of new analogues with desired activities.

In the context of Cyclomethycaine and its analogues, QSAR models would typically employ a range of physicochemical descriptors. These can include parameters related to lipophilicity (e.g., logP), electronic properties (e.g., dipole moment, atomic charges), and steric properties (e.g., molecular volume, surface area). nih.gov

The electronic effects of substituents on the benzoic acid moiety can be quantified using Hammett constants (σ). These constants describe the electron-donating or electron-withdrawing nature of a substituent and its position on the aromatic ring. In QSAR studies of benzoic acid derivatives, Hammett constants can be used to model how substituent-induced changes in the electronic distribution of the molecule affect its interaction with the biological target. For a series of substituted benzoic acids, a linear free-energy relationship may be observed, as described by the Hammett equation.

Predictive modeling in SAR analysis involves the use of statistical methods, such as multiple linear regression or machine learning algorithms, to build mathematical models that relate the structural features of molecules to their biological activity. researchgate.net For Cyclomethycaine analogues, a QSAR model could be developed to predict anesthetic potency based on a combination of physicochemical descriptors and Hammett constants.

Computational chemistry techniques, such as molecular docking, can provide further insights into the SAR of Cyclomethycaine. nih.gov Docking studies can simulate the binding of Cyclomethycaine analogues to a model of the voltage-gated sodium channel, helping to visualize the key interactions and rationalize the observed SAR data. nih.gov These computational approaches, when combined with experimental data, offer a powerful platform for the rational design of new and improved local anesthetic agents based on the Cyclomethycaine scaffold.

Principles of Rational Design for Modified Cyclomethycaine Hydrochloride Analogues

The design of novel cyclomethycaine hydrochloride analogues is guided by a systematic exploration of how structural modifications to its core components alter its anesthetic profile. The primary objective is to enhance desirable properties such as potency and duration of action.

Modification of the Lipophilic Aromatic Moiety: The p-Cyclohexyloxybenzoyl Group

The lipophilic character of the aromatic portion of a local anesthetic is a critical determinant of its potency. t3db.ca Increased lipophilicity generally facilitates the penetration of the nerve membrane, leading to enhanced interaction with the voltage-gated sodium channels. For benzoic acid derivatives like cyclomethycaine, the introduction of electron-donating groups to the aromatic ring can increase the electron density of the carbonyl oxygen, which has been shown to enhance anesthetic activity.

The p-alkoxy group, in this case, cyclohexyloxy, is a key contributor to the lipophilicity and efficacy of cyclomethycaine. The principles of rational design for modifying this part of the molecule include:

Altering the Alkoxy Chain: Increasing the length of the alkyl chain in the p-alkoxy group can lead to a corresponding increase in lipophilicity and, consequently, anesthetic potency. However, this relationship is not always linear and an optimal chain length often exists, beyond which activity may plateau or even decrease due to unfavorable steric interactions or excessive lipophilicity hindering aqueous solubility.

Introducing Substituents on the Benzene Ring: The addition of other substituents to the aromatic ring can further modulate the electronic and steric properties of the molecule. For instance, the placement of small, electron-donating groups at the ortho or para positions relative to the ester linkage is generally favorable for activity.

Modification of the Intermediate Ester Linkage

The ester linkage in cyclomethycaine is susceptible to hydrolysis by plasma esterases, which is a primary pathway for its metabolism and contributes to its duration of action. Modifications to this intermediate chain are aimed at altering the rate of hydrolysis and, therefore, the duration of the anesthetic effect.

Steric Hindrance: Introducing branching or steric bulk near the ester carbonyl group can shield it from enzymatic attack, thereby slowing down the rate of hydrolysis and prolonging the duration of action.

Isosteric Replacement: Replacing the ester linkage with a more stable amide linkage is a common strategy in local anesthetic design to increase the duration of action. However, this would result in a fundamental change from the cyclomethycaine scaffold. Within the ester class, isosteric replacements of the oxygen atom with sulfur (thioester) have been explored in other local anesthetic series, which can alter both potency and metabolic stability.

Modification of the Hydrophilic Amino Group: The N-Methylpiperidine Ring

The hydrophilic amino group is essential for the water solubility of the local anesthetic, allowing it to be formulated as a salt for administration. The pKa of this amine is a crucial factor, as it determines the proportion of the neutral (lipid-soluble) and protonated (active) forms at physiological pH. The piperidine ring in cyclomethycaine is a key structural feature, and its modification offers several avenues for rational design.

N-Alkyl Substitution: The size and nature of the alkyl group on the piperidine nitrogen can significantly influence the anesthetic profile. In other piperidine-containing local anesthetics like bupivacaine, increasing the length of the N-alkyl chain from methyl to butyl has been shown to enhance both potency and duration of action. biomedres.us This is attributed to increased lipophilicity and potentially stronger binding interactions at the receptor site.

Interactive Data Table: Hypothetical Structure-Activity Relationships of Cyclomethycaine Analogues

The following interactive table illustrates the hypothetical impact of various molecular modifications on the anesthetic properties of cyclomethycaine analogues, based on established SAR principles for local anesthetics. Users can filter and sort the data to explore these relationships.

| Analogue | Modification | Predicted Change in Lipophilicity | Predicted Anesthetic Potency | Predicted Duration of Action |

| Cyclomethycaine | (Reference Compound) | --- | Reference | Reference |

| Analogue A | N-Ethylpiperidine | Increased | Increased | Increased |

| Analogue B | N-Propylpiperidine | Moderately Increased | Moderately Increased | Moderately Increased |

| Analogue C | N-Butylpiperidine | Significantly Increased | Significantly Increased | Significantly Increased |

| Analogue D | p-Pentyloxybenzoyl | Increased | Increased | Increased |

| Analogue E | o-Methyl substitution on Benzoyl Ring | Slightly Increased | Increased | Unchanged |

| Analogue F | α-Methyl on Ester Chain | Unchanged | Unchanged | Increased |

Detailed Research Findings

While specific, comprehensive studies on a wide range of cyclomethycaine hydrochloride analogues are not extensively available in the public domain, research on other piperidine-containing local anesthetics provides valuable insights. For instance, studies on alkynylpiperidine derivatives have shown that the nature of the acyl group (e.g., propionyl vs. benzoyl) and substituents on the piperidine ring significantly influence anesthetic activity. researchgate.net The presence of an alkyl radical on the piperidine ring has been demonstrated to have a positive effect on both the anesthesia index and the duration of action. researchgate.net

Furthermore, comparative analyses of various piperidine derivatives have indicated that elongating the N-alkyl substituent on the piperidine ring can lead to a significant increase in anesthetic activity. mdpi.com These findings support the rational design principle of modulating the lipophilicity and steric bulk of the hydrophilic amine portion to optimize the anesthetic profile. The development of new synthetic methodologies continues to enable the creation of diverse piperidine-based structures for pharmacological evaluation.

In Vitro Receptor Binding and Molecular Interaction Research

Methodologies for In Vitro Receptor Binding Assays

In vitro receptor binding assays are a cornerstone in pharmacology for characterizing the interaction of a ligand with its receptor. nih.gov These assays are essential for determining the affinity of a drug for its target and for screening new chemical entities. merckmillipore.com

Competitive radioligand binding assays are a widely used method to determine the affinity of an unlabeled compound, such as cyclomethycaine (B90308) hydrochloride, for a specific receptor. nih.govgiffordbioscience.com The principle of this assay is the competition between a radiolabeled ligand (radioligand) of known affinity and an unlabeled test compound for binding to the receptor.

The design of a competitive binding assay involves several key steps:

Selection of a suitable radioligand: The radioligand should exhibit high affinity and specificity for the target receptor. revvity.com

Preparation of the receptor source: This can be in the form of tissue homogenates, cell membranes, or recombinant cells expressing the target receptor. nih.govcore.ac.uk

Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. giffordbioscience.com

Separation of bound and free radioligand: Techniques such as filtration are used to separate the receptor-bound radioligand from the unbound radioligand. merckmillipore.comnih.gov

Quantification of bound radioactivity: The amount of radioactivity in the bound fraction is measured using a scintillation counter. merckmillipore.com

Validation of the assay is critical to ensure the reliability of the results. This includes demonstrating the specificity of the radioligand binding to the target receptor and ensuring that the binding is saturable and reversible.

From competitive radioligand binding assays, several key parameters can be determined to characterize the binding of a ligand like cyclomethycaine hydrochloride.

IC50 (Inhibitory Concentration 50%): This is the concentration of the unlabeled test compound that displaces 50% of the specifically bound radioligand. nih.govresearchgate.net It is a measure of the compound's potency in competing for the receptor binding site.

Ki (Inhibition Constant): The Ki value represents the equilibrium dissociation constant of the unlabeled ligand. It is a more absolute measure of binding affinity than the IC50 value, as it is independent of the radioligand concentration and affinity. The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.

Saturation binding assays are another type of radioligand binding assay used to determine the density of receptors (Bmax) in a given tissue and the equilibrium dissociation constant (Kd) of the radioligand. nih.govgiffordbioscience.com In these experiments, increasing concentrations of the radioligand are incubated with the receptor preparation until saturation is reached. nih.gov

| Parameter | Description | Assay Type |

| IC50 | Concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor. | Competitive Binding Assay |

| Ki | Equilibrium inhibition constant for a competing ligand; an inverse measure of binding affinity. | Competitive Binding Assay |

| Kd | Equilibrium dissociation constant; the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. | Saturation Binding Assay |

| Bmax | Maximum number of binding sites in a given tissue or cell preparation. | Saturation Binding Assay |

Investigation of Binding Kinetics and Allosteric Modulation

Beyond determining binding affinity, it is also important to understand the kinetics of the ligand-receptor interaction, which includes the rates of association and dissociation.

Binding kinetics describe the time course of a ligand binding to its receptor. nih.gov

Association rate constant (kon): This parameter quantifies the rate at which the ligand binds to the receptor.

Dissociation rate constant (koff): This parameter quantifies the rate at which the ligand-receptor complex dissociates.

These kinetic parameters can be determined through kinetic radioligand binding assays and provide a more detailed understanding of the drug-receptor interaction than equilibrium binding studies alone. giffordbioscience.comnih.gov

Allosteric modulation occurs when a ligand binds to a site on the receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for the orthosteric ligand. upc.edulongdom.org Allosteric modulators can be positive (enhancing the effect of the orthosteric ligand), negative (inhibiting the effect), or neutral. longdom.org Investigating the potential allosteric effects of a compound like cyclomethycaine hydrochloride would involve assessing its impact on the binding kinetics and affinity of a known orthosteric ligand for the target receptor. researchgate.netnih.gov

| Kinetic Parameter | Description |

| kon (Association Rate Constant) | The rate at which a ligand binds to its receptor. |

| koff (Dissociation Rate Constant) | The rate at which a ligand-receptor complex dissociates. |

| Residence Time (1/koff) | The average time a ligand stays bound to its receptor. |

Emerging Techniques for Ligand-Target Interaction Analysis

Recent technological advancements have led to the development of novel techniques for analyzing ligand-target interactions that offer advantages over traditional radioligand binding assays, such as being label-free. nih.gov

Label-free biosensor technologies allow for the real-time monitoring of molecular interactions without the need for radioactive or fluorescent labels. nih.govnanobiosensorics.comsartorius.com This avoids potential interference of the label with the binding interaction.

Surface Plasmon Resonance (SPR): SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip where the target receptor is immobilized. mdpi.com The binding of a ligand, such as cyclomethycaine hydrochloride, to the immobilized receptor causes a change in the refractive index, which is proportional to the mass of the bound ligand. SPR allows for the real-time determination of both kinetic parameters (kon and koff) and binding affinity (Kd). sartorius.com

Biolayer Interferometry (BLI): BLI is another optical technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. sartorius.com Similar to SPR, BLI can be used to determine the kinetics and affinity of ligand-receptor interactions in real-time. sartorius.com

Spectroscopic and calorimetric techniques provide valuable insights into the thermodynamic and structural changes associated with ligand binding.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to its target molecule. This technique can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including the enthalpy (ΔH) and entropy (ΔS) of binding.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary and tertiary structure of proteins. nih.gov Changes in the CD spectrum of a receptor upon ligand binding can provide information about conformational changes induced by the ligand. researchgate.net Temperature-dependent CD measurements can also be used to determine ligand binding affinity. researchgate.net

These emerging techniques provide a more comprehensive understanding of the molecular interactions between a drug and its target, complementing the data obtained from traditional receptor binding assays.

Advanced Analytical Methodologies for Cyclomethycaine Hydrochloride Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, providing the means to separate complex mixtures into individual components. For Cyclomethycaine (B90308) hydrochloride, techniques such as High-Performance Liquid Chromatography (HPLC) are vital for quantification, while its coupling with mass spectrometry in methods like UHPLC-MS/MS is crucial for metabolic studies.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of compounds. In the analysis of Cyclomethycaine hydrochloride, reversed-phase HPLC (RP-HPLC) is the method of choice due to the compound's polarity. This technique offers high resolution and sensitivity for determining the purity of the drug substance and its concentration in pharmaceutical formulations.

The separation in RP-HPLC is governed by the hydrophobic interactions between the analyte and the non-polar stationary phase, typically a C18 or C8 silica-based column. A polar mobile phase, usually a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound. By adjusting the composition of the mobile phase, the retention time of Cyclomethycaine hydrochloride can be optimized for effective separation from impurities and degradation products. Detection is commonly achieved using a UV spectrophotometer, as the aromatic ring in the Cyclomethycaine structure absorbs UV light. ijmca.com

Below is a representative data table outlining a hypothetical HPLC method for the analysis of Cyclomethycaine hydrochloride.

Table 1: Representative HPLC Method Parameters for Cyclomethycaine Hydrochloride Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 6.0) in a gradient nih.gov |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL nih.gov |

| Column Temperature | 30 °C nih.gov |

| Detector | UV at 230 nm |

| Retention Time | ~6.5 min |

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Metabolite Profiling

To study the metabolic fate of Cyclomethycaine hydrochloride, a more sensitive and selective technique is required. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the premier tool for this purpose. mdpi.com It combines the high-resolution separation of UHPLC, which uses smaller column particles for faster and more efficient separations, with the mass analysis capabilities of tandem mass spectrometry. mdpi.com This combination allows for the detection and quantification of minute quantities of metabolites in complex biological matrices like plasma or urine.

In a typical UHPLC-MS/MS workflow, after chromatographic separation, the analyte and its metabolites are ionized, often using electrospray ionization (ESI). The first mass spectrometer (MS1) selects the precursor ion (the protonated molecule of the metabolite). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity, enabling the profiling of expected metabolites.

Table 2: Illustrative UHPLC-MS/MS Parameters for Metabolite Profiling

| Parameter | Condition |

|---|---|

| UHPLC Column | Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile (Gradient Elution) | | Flow Rate | 0.4 mL/min | | Ionization Source | Electrospray Ionization (ESI), Positive Mode | | MS/MS Mode | Multiple Reaction Monitoring (MRM) | | Example Transition | Parent Drug: m/z 360.2 -> Product Ion (hypothetical) | | Example Metabolite | Hydroxylated Metabolite: m/z 376.2 -> Product Ion (hypothetical) |

Spectrometric Approaches for Structural Elucidation

While chromatography is excellent for separation and quantification, spectrometry is essential for determining the chemical structure of unknown compounds, such as novel metabolites. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools for this structural elucidation.

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a key technology in drug metabolite identification. researchgate.netijpras.com Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements (typically with an error of less than 5 ppm). nih.govnih.gov This precision allows for the determination of the elemental composition of a metabolite from its exact mass. nih.gov

The process of metabolite identification using HRMS involves acquiring full-scan mass spectra of samples from metabolism studies. By comparing the accurate masses of detected ions to the mass of the parent drug, potential metabolites can be identified based on expected metabolic transformations (e.g., hydroxylation, N-dealkylation). nih.gov Further structural information is obtained by fragmenting the metabolite ions and analyzing the accurate masses of the resulting fragments. This fragmentation pattern provides a fingerprint that helps to pinpoint the site of metabolic modification on the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules, including Cyclomethycaine hydrochloride and its metabolites. azolifesciences.com NMR provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within a molecule. fiveable.melibretexts.org

One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers (integration), and their connectivity through spin-spin coupling. The ¹³C NMR spectrum shows the number of unique carbon environments.

For complex structures, two-dimensional (2D) NMR experiments are employed. researchgate.net For instance, a Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons separated by two or three bonds. This information allows researchers to piece together the complete molecular structure of a metabolite and confirm its identity unequivocally. nih.govresearchgate.net

Validation Protocols for Analytical Methods in Academic Research

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. wjarr.com In academic research, robust method validation ensures that the data generated are accurate, reliable, and reproducible. The validation process follows guidelines established by bodies like the International Council for Harmonisation (ICH). amsbiopharma.comeuropa.euich.org

Key validation parameters include:

Specificity/Selectivity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix, such as impurities or other metabolites. elementlabsolutions.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve. altabrisagroup.com

Accuracy: The closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated. wjarr.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). elementlabsolutions.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage. nih.gov

Table 3: Typical Acceptance Criteria for Analytical Method Validation

| Validation Parameter | Acceptance Criteria |

|---|---|

| Linearity | Correlation coefficient (r²) ≥ 0.998 |

| Accuracy | Recovery within 98-102% |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (%RSD) ≤ 2% |

| Specificity | No interference at the retention time of the analyte |

| Robustness | %RSD of results should be within acceptable limits after minor parameter changes |

By adhering to these validation protocols, researchers can ensure the integrity and quality of the analytical data generated in the study of Cyclomethycaine hydrochloride.

Comparative and Theoretical Research on Cyclomethycaine Hydrochloride

Comparative Analysis with Structurally Related Benzoic Acid Derivative Anesthetics

Local anesthetics are typically weak bases that possess a three-part structure: a lipophilic aromatic group, an intermediate ester or amide linkage, and a hydrophilic (ionizable) amine group. nih.govnih.gov Cyclomethycaine (B90308), as a benzoic acid derivative, fits this structural template, which dictates its physicochemical properties and anesthetic profile. nih.gov The chemical identification of cocaine as a benzoic acid ester was a pivotal moment that led to the synthesis of numerous compounds based on this chemical scaffold. nih.gov

Structure-activity relationship (SAR) studies of benzoic acid derivatives reveal key insights. The lipophilic part, typically an aryl radical attached to a carbonyl group, is crucial for binding to the receptor protein within the sodium channel. pharmacy180.com Substituents on this aromatic ring that increase the electron density of the carbonyl oxygen, such as the alkoxy group found in Cyclomethycaine, tend to enhance anesthetic activity. pharmacy180.comyoutube.com The intermediate chain affects the molecule's duration of action, stability, and toxicity, with esters being more prone to hydrolysis than amides. youtube.com The hydrophilic amine portion allows for the formation of water-soluble hydrochloride salts, which is essential for pharmaceutical formulation. pharmacy180.comslideshare.net

Structural and Mechanistic Parallels with Cocaine Analogues and Piperidine (B6355638) Homologues

The anesthetic properties of Cyclomethycaine hydrochloride can be better understood by comparing its structure and function to cocaine, the prototypical benzoic acid ester anesthetic, and to synthetic local anesthetics containing a piperidine moiety. slideshare.netmedscape.com

Structural Parallels:

Benzoic Acid Ester Core: Both Cyclomethycaine and cocaine are classified as benzoate (B1203000) esters. slideshare.netnih.govrsc.org This core structure, consisting of a benzoic acid group ester-linked to an amino alcohol, is fundamental to their anesthetic activity. rsc.org Research has confirmed that the benzoate ester part of the cocaine molecule is a critical structural feature for its local anesthetic effect. rsc.org

Lipophilic and Hydrophilic Moieties: All three compounds—Cyclomethycaine, cocaine, and piperidine homologues like bupivacaine—possess a lipophilic aromatic ring and a hydrophilic tertiary amine. nih.gov In Cyclomethycaine, the lipophilic portion is a p-(cyclohexyloxy)benzoyl group, while the hydrophilic part is a 2-methylpiperidine (B94953) ring. nih.govnih.gov Cocaine contains a benzoyl group and a tropane (B1204802) ring, which is a bicyclic amine. slideshare.net Piperidine homologues feature various aromatic rings and a piperidine ring as the hydrophilic amine. nih.gov

Amine Group: The tertiary amine in these molecules is ionizable, allowing them to exist in both charged (cationic) and uncharged (base) forms. pharmacy180.com This equilibrium is crucial for their mechanism of action.

Mechanistic Parallels: The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels in the neuronal cell membrane. nih.govmedscape.comwikipedia.org

The uncharged, lipophilic base form of the anesthetic molecule diffuses across the nerve sheath and cell membrane. nih.gov

Once inside the neuron's cytoplasm (axoplasm), the molecule re-equilibrates, and the positively charged cationic form predominates. nih.gov

This cation then binds to a specific receptor site located on the inner portion of the voltage-gated sodium channel. medscape.comwikipedia.org

This binding action blocks the influx of sodium ions, which is necessary for the depolarization of the nerve membrane. slideshare.netmedscape.com

By preventing depolarization, the generation and propagation of an action potential (nerve impulse) are inhibited, resulting in a loss of sensation. medscape.com

While sharing this common mechanism, structural differences between the molecules influence their specific properties. The tropane ring in cocaine is structurally more rigid than the piperidine ring in Cyclomethycaine and other homologues. Furthermore, cocaine is unique among local anesthetics for its ability to block the reuptake of norepinephrine, leading to vasoconstriction; most other local anesthetics, including Cyclomethycaine, are vasodilators. slideshare.netmhmedical.com The presence of the piperidine ring in local anesthetics is known to increase lipid solubility and duration of action. nih.gov

| Feature | Cyclomethycaine | Cocaine (Analogue) | Bupivacaine (Piperidine Homologue) |

| Chemical Class | Benzoic Acid Ester | Benzoic Acid Ester | Amino Amide |

| Lipophilic Group | p-(cyclohexyloxy)benzoyl | Benzoyl | 2,6-dimethylphenyl |

| Intermediate Link | Ester | Ester | Amide |

| Hydrophilic Group | 2-Methylpiperidine | Tropane (Bicyclic Amine) | Piperidine |

| Primary Mechanism | Sodium Channel Blockade | Sodium Channel Blockade | Sodium Channel Blockade |

| Vasoactive Property | Vasodilator | Vasoconstrictor | Vasodilator |

Design and Synthesis of Novel Cyclomethycaine Hydrochloride Derivatives and Analogues for Research Purposes

The design and synthesis of novel derivatives of existing local anesthetics like Cyclomethycaine are driven by the search for compounds with improved therapeutic profiles. The general approach involves systematically modifying the three main components of the anesthetic molecule—the aromatic ring, the intermediate chain, and the amine group—based on established structure-activity relationships (SAR). nih.govrsc.org

The synthesis of Cyclomethycaine itself involves a multi-step process. One reported method begins with the alkylation of 2-methylpiperidine with 3-chloropropanol to form 3-(2-methylpiperidino)propanol. The hydroxyl group of this intermediate is then substituted with chlorine using thionyl chloride. The resulting 3-(2-methylpiperidino)propylchloride is used to esterify p-cyclohexyloxybenzoic acid to yield the final Cyclomethycaine base. medihealthpedia.com

Building upon this synthetic framework, researchers can design novel analogues for research purposes by making targeted modifications:

Modification of the Lipophilic Aromatic Ring: The p-(cyclohexyloxy) group on the benzoic acid ring is a key determinant of lipid solubility and potency. pharmacy180.com Analogues could be synthesized by replacing the cyclohexyl ring with other alkyl or aryl groups of varying sizes and lipophilicity. Additionally, the position of the alkoxy substituent could be moved from the para (4-position) to the ortho (2-position) or meta (3-position) to study the impact on receptor binding. SAR studies suggest that electron-donating groups in the ortho or para positions enhance activity. youtube.com

Alteration of the Intermediate Chain: The propyl (three-carbon) chain linking the ester group to the piperidine ring can be lengthened or shortened. Increasing the chain length often increases potency, but may also increase toxicity. youtube.com Introducing branching on the chain could also influence the rate of metabolic hydrolysis and the duration of action. youtube.com

Modification of the Hydrophilic Amine Group: The 2-methylpiperidine ring is a site for significant variation. The position of the methyl group could be altered, or it could be replaced with other alkyl groups (e.g., ethyl, propyl). Research on other piperidine derivatives has shown that such modifications can have a substantial effect on anesthetic activity. researchgate.net The piperidine ring itself could be replaced with other cyclic amines, such as pyrrolidine, to assess changes in potency and pKa. pharmacy180.com

| Molecular Section | Potential Modification Strategy | Rationale / Research Goal |

| Aromatic Ring | Replace cyclohexyloxy group with other alkoxy groups (e.g., p-butoxy, p-phenoxy). | To modulate lipid solubility and potency. pharmacy180.com |

| Vary the position of the substituent (ortho, meta, para). | To study the effect of substituent position on receptor binding affinity. youtube.com | |

| Intermediate Chain | Increase or decrease the length of the propyl chain (e.g., ethyl, butyl). | To investigate the relationship between chain length, potency, and toxicity. youtube.com |

| Introduce branching on the alkyl chain. | To alter the rate of metabolism and duration of action. youtube.com | |

| Amine Group | Alter the substitution on the piperidine ring (e.g., 3-methyl, 4-methyl). | To assess the impact of steric factors on activity. researchgate.net |

| Replace the piperidine ring with other cyclic amines (e.g., pyrrolidine, morpholine). | To evaluate the effect of the amine's structure and basicity (pKa) on performance. pharmacy180.com |

Theoretical Frameworks and Computational Studies in Local Anesthetic Research and Development

Understanding the precise mechanism of local anesthetic action and predicting the properties of novel molecules relies on established theoretical frameworks and modern computational techniques. nih.gov

Theoretical Frameworks of Anesthetic Action: Two main theories are widely accepted to explain how local anesthetics interact with the nerve membrane and sodium channels:

Specific Receptor Theory: This is the most favored theory and posits that local anesthetics bind to a specific receptor site within the voltage-gated sodium channel. wikipedia.org The binding of the ionized (cationic) form of the anesthetic to this site stabilizes the channel in its inactivated state, preventing it from opening and allowing sodium influx. nih.gov This theory explains the state-dependent blockade, where the anesthetic binds more readily to channels that are frequently opening (i.e., in rapidly firing neurons). wikipedia.org

Computational Studies in Anesthetic Research: Computer-aided drug design (CADD) has become an indispensable tool in the development of new anesthetics. nih.gov These methods allow researchers to model and predict the behavior of molecules before undertaking costly and time-consuming synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org By analyzing how variations in physicochemical properties (like lipophilicity, pKa, and molecular size) affect anesthetic potency, researchers can build predictive models to guide the design of more effective analogues. drugdesign.org

Molecular Docking: This computational technique simulates the interaction between a ligand (the anesthetic molecule) and its target receptor (the sodium channel). nih.govscirp.org Using a 3D model of the sodium channel, researchers can predict the most likely binding pose of Cyclomethycaine or its derivatives within the channel's inner pore. nih.gov These simulations can identify key amino acid residues that interact with the drug and calculate a binding affinity score, which helps in prioritizing which novel compounds to synthesize. nih.govscirp.org Molecular docking studies have been used to understand how different local anesthetics associate with specific residues in the channel, providing insights into their potency and mechanism. nih.gov The development of high-resolution structures of voltage-gated sodium channels has greatly enhanced the accuracy and utility of these computational approaches. mdpi.comsemanticscholar.org

| Concept / Method | Description | Application in Cyclomethycaine Research |

| Specific Receptor Theory | Anesthetics bind to a specific site inside the sodium channel to block it. wikipedia.org | Provides the primary mechanistic framework for how Cyclomethycaine inhibits nerve conduction. |

| Membrane Expansion Theory | Anesthetics disrupt the nerve's lipid membrane, indirectly affecting the sodium channel. medscape.com | Considered a possible secondary mechanism of action. |

| QSAR | Correlates chemical structure with biological activity to create predictive models. drugdesign.org | Used to guide the design of novel Cyclomethycaine derivatives with potentially enhanced potency or duration. |

| Molecular Docking | Simulates the binding of a molecule to its receptor target in 3D. scirp.org | Predicts the binding affinity and orientation of Cyclomethycaine and its analogues within the sodium channel, aiding in lead optimization. nih.gov |

Q & A

Q. What are the key structural features of cyclomethycaine hydrochloride that determine its local anesthetic activity, and how can these be validated experimentally?

Cyclomethycaine hydrochloride is a benzoic acid derivative with a cyclopentanecarboxylate ester structure. Its anesthetic activity is influenced by the lipophilic cyclopentane group and the tertiary amine moiety, which enhances membrane permeability and ion channel blocking. To validate these features, researchers can perform in vitro nerve-blocking assays using isolated nerve tissues or electrophysiological models (e.g., voltage-clamp studies on sodium channels) to correlate structural modifications with efficacy .

Q. How can researchers assess the purity and stability of cyclomethycaine hydrochloride in experimental formulations?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, while stability studies should include accelerated degradation tests (e.g., exposure to heat, light, or varying pH) monitored via mass spectrometry (MS) or nuclear magnetic resonance (NMR). For hygroscopic batches, dynamic vapor sorption (DVS) analysis can determine moisture sensitivity .

Q. What preclinical models are suitable for evaluating cyclomethycaine hydrochloride’s efficacy in dermatological applications?

Rodent models of cutaneous abrasions or chemical burns are commonly used. Topical application protocols should measure parameters like erythema reduction, sensory blockade duration (via von Frey filament testing), and histopathological analysis of tissue repair. Comparative studies with procaine or tetracaine can establish relative potency .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported toxicity profiles of cyclomethycaine hydrochloride?

Discrepancies in toxicity data (e.g., neurotoxicity vs. dermal safety) may arise from differences in administration routes or metabolite profiling. Advanced approaches include:

- Metabolomic studies : LC-MS/MS to identify and quantify metabolites in plasma/tissue.

- Species-specific assays : Cross-testing in human-derived cell lines (e.g., SH-SY5Y neurons) and animal models to isolate species-dependent effects.

- Dose-response modeling : Probabilistic risk assessment using benchmark dose (BMD) software .

Q. How can researchers optimize cyclomethycaine hydrochloride’s solubility and shelf-life in aqueous solutions for in vivo studies?

Co-solvency with propylene glycol or cyclodextrin inclusion complexes can enhance aqueous solubility. For shelf-life, lyophilized formulations stored at -20°C under inert gas (argon) are recommended. Real-time stability testing under ICH guidelines (25°C/60% RH) with periodic HPLC-MS analysis ensures batch consistency .

Q. What advanced analytical techniques are critical for characterizing cyclomethycaine hydrochloride’s interactions with biological membranes?

Q. How should researchers design experiments to compare cyclomethycaine hydrochloride’s efficacy with newer synthetic local anesthetics?

A blinded, randomized controlled trial (RCT) design in animal models is ideal. Key endpoints include:

Q. What strategies address conflicting data on cyclomethycaine hydrochloride’s cross-reactivity in allergic contact dermatitis studies?

Contradictions may stem from variations in patch-test concentrations or patient populations. Solutions include:

- Dose-ranging studies : Establish threshold concentrations for sensitization using murine local lymph node assays (LLNA).

- Epitope mapping : Mass spectrometry-based identification of hapten-protein adducts.

- Cohort stratification : Genetic profiling (e.g., HLA typing) to identify susceptible subgroups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.